molecular formula C11H15ClO2 B15087786 3-Chloroadamantanecarboxylic acid

3-Chloroadamantanecarboxylic acid

Cat. No.: B15087786
M. Wt: 214.69 g/mol
InChI Key: GMOBHRQSNDDZAD-JZVMUCMXSA-N
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Description

3-Chloroadamantanecarboxylic acid: is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the adamantane framework. Its molecular formula is C11H15ClO2 and it has a molecular weight of 214.69 g/mol . This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroadamantanecarboxylic acid typically involves the chlorination of adamantane followed by carboxylation. One common method includes the reaction of adamantane with chlorine gas in the presence of a catalyst to form 3-chloroadamantane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroadamantanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloroadamantanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroadamantanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloroadamantanecarboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

(5S,7R)-3-chloroadamantane-1-carboxylic acid

InChI

InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11?

InChI Key

GMOBHRQSNDDZAD-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O

Origin of Product

United States

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